Glyceric acid
Overview
Description
Synthesis Analysis
Glyceric acid synthesis has been approached through various chemical reactions, including esterification and transesterification. Sari et al. (2010) explored the synthesis of fatty acid esters with glycerol, identifying them as potential materials for thermal energy storage (Sari et al., 2010). Additionally, Climent et al. (2010) investigated the synthesis of glycerol carbonate by transesterification and carbonylation with urea, showcasing the role of acid–base pairs in the process (Climent et al., 2010).
Molecular Structure Analysis
The molecular structure of glyceric acid derivatives has been analyzed through various spectroscopic methods. Fukuoka et al. (2012) synthesized monoacyl glyceric acids, highlighting their structure and potential as bio-based surfactants (Fukuoka et al., 2012).
Chemical Reactions and Properties
Glyceric acid's reactivity and properties are pivotal in its chemical versatility. Habe et al. (2009) developed a method for the biotechnological production of glyceric acid from glycerol, offering insights into its production and potential applications (Habe et al., 2009).
Physical Properties Analysis
The physical properties of glyceric acid and its derivatives, such as melting temperatures and latent heats, were studied by Sari et al. (2010), providing valuable data for their application in energy storage (Sari et al., 2010).
Chemical Properties Analysis
The chemical properties of glyceric acid, including its oxidation and esterification reactions, were explored to understand its potential as a renewable resource for chemical synthesis. Zhou et al. (2008) reviewed the catalytic conversion of glycerol into valuable commodity chemicals, highlighting the versatility of glyceric acid in chemical transformations (Zhou et al., 2008).
Scientific Research Applications
Microbial Production from Glycerol
Glyceric acid (GA) has been investigated for its potential in biotechnological applications, particularly in the microbial production from glycerol. This research is significant in the context of the biodiesel and oleochemical industries, where surplus glycerol can be efficiently converted into GA. Strains of acetic acid bacteria like Gluconobacter frateurii and Acetobacter tropicalis have been optimized for high GA production, highlighting the possibility of mass-producing GA from glycerol feedstock using biotechnological processes (Habe et al., 2009).
Role in Metabolic Diseases
The determination of the configuration of glyceric acid in urine is crucial for diagnosing metabolic diseases like D-glyceric and L-glyceric acidurias. These rare inherited metabolic diseases have been studied using chiral liquid chromatography tandem mass spectrometry, which underscores the significance of glyceric acid in medical diagnostics (Rashed et al., 2002).
Electrodialytic Concentration from Fermentation Broth
Research has also been conducted on the recovery of glyceric acid from fermentation broth using a two-stage electrodialysis method. This process involves concentrating glycerate solutions and converting them into glyceric acid, showcasing an efficient method of GA recovery from bioprocesses (Habe et al., 2010).
Biotechnological Production and Applications
The biotechnological production of d-glyceric acid and its potential applications have been explored in recent studies. GA, found naturally in various plants, can be produced from glycerol using bacteria under aerobic conditions. These studies provide insights into the possible applications of GA, including in the pharmaceutical and biochemical industries (Habe et al., 2009).
Application in Bio-related Functional Materials
GA's application in bio-related functional materials has been reviewed, focusing on its potential in the field of skincare and protein aggregation protection. Research has delved into the positive effects of GA and its derivatives on skin cell viability and collagen production, as well as their protective effects against heat-induced protein aggregation (Sato, 2021).
Synthesis and Interfacial Properties
Studies on the synthesis and interfacial properties of monoacyl glyceric acids have revealed their potential as a new class of green surfactants. These bio-based surfactants, derived from glyceric acid, demonstrate superior surface-tension-lowering activity, highlighting their potential in various industrial applications (Fukuoka et al., 2012).
Safety And Hazards
Glyceric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential risks including Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Future Directions
The study suggests that molecules like glyceric acid could have been synthesized in molecular clouds and possibly in star-forming regions prior to their delivery to Earth via comets or meteorites . This could contribute to the building blocks of life, thus understanding how these molecules form in space is crucial for unraveling the mysteries of life’s origins .
properties
IUPAC Name |
2,3-dihydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
43110-90-3 (mono-potassium salt) | |
Record name | Glyceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80861979 | |
Record name | Glyceric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceric acid | |
CAS RN |
473-81-4, 600-19-1 | |
Record name | Glyceric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Glyceric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glyceric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyceric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 600-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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